Benzamide, 3-chloro-N-(3-hydroxyphenyl)-
Description
3-Chloro-N-(3-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzoyl group linked via an amide bond to a 3-hydroxyphenyl moiety. For instance, describes a structurally related molecule, 3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide, which shares the 3-chlorobenzamide and 3-hydroxyphenyl components but includes additional trichloroethyl and thiourea substituents . The hydroxyl group on the phenyl ring and the chloro-substituent on the benzamide backbone are critical for intermolecular interactions, such as hydrogen bonding and halogen-based contacts, which influence crystallinity and reactivity .
Properties
CAS No. |
143214-41-9 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
3-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
InChI Key |
TZADWBIZCKCRAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares key structural and molecular features of 3-chloro-N-(3-hydroxyphenyl)benzamide with similar benzamide derivatives:
*Hypothetical structure inferred from analogues. †Calculated based on formula C₁₃H₁₀ClNO₂.
Key Findings from Comparative Studies
Hydrogen Bonding and Crystal Packing: The 3-hydroxyphenyl group in the target compound is expected to engage in O-H···O/N hydrogen bonds, similar to the C-H···O interactions observed in 3-chloro-N-(2-nitrophenyl)benzamide, which forms C(7) chains along the [010] axis . In contrast, the nitro group in 3-chloro-N-(2-nitrophenyl)benzamide facilitates stronger dipole interactions but lacks the hydroxyl group’s H-bond donor capacity .
Halogen Interactions :
- Chlorine substituents in benzamides often participate in halogen···halogen or halogen···π interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.943 Å, while halogen-rich derivatives like the compound in may show shorter contacts due to multiple Cl atoms .
Biological and Chemical Relevance :
- The trifluoromethyl group in N-(3-chlorophenyl)-3-trifluoromethylbenzamide enhances metabolic stability and lipophilicity, a property absent in the hydroxyl-bearing target compound .
- Metal complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide demonstrate applications in coordination chemistry, highlighting the versatility of benzamide scaffolds .
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